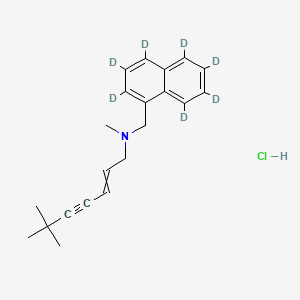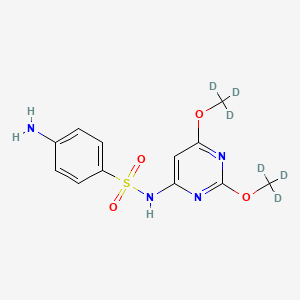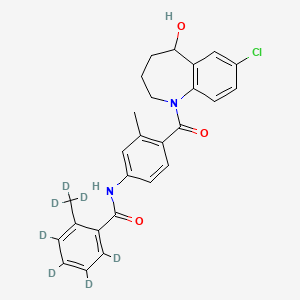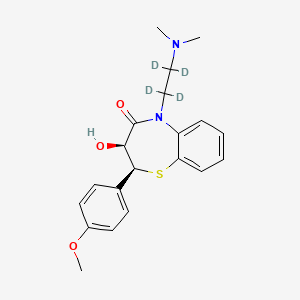
去乙酰地尔硫卓 D4
描述
Desacetyl Diltiazem-d4 is a deuterated form of Desacetyl Diltiazem, which is a metabolite of Diltiazem. Diltiazem is a benzothiazepine calcium-channel blocker used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . Desacetyl Diltiazem-d4 is often used in research as a stable isotope-labeled compound for analytical purposes .
科学研究应用
Desacetyl Diltiazem-d4 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Diltiazem and its metabolites.
Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of Diltiazem in biological systems.
Drug Development: Used in the development and validation of analytical methods for new drug formulations.
Biomedical Research: Assists in understanding the interaction of Diltiazem with biological targets and its effects on cellular processes.
作用机制
Target of Action
Desacetyl Diltiazem D4 primarily targets the calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in the contraction of the heart and blood vessels.
Mode of Action
Desacetyl Diltiazem D4 works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Pharmacokinetics
The pharmacokinetics of Desacetyl Diltiazem D4 involves its metabolism by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Desacetyl Diltiazem D4 .
Result of Action
The result of Desacetyl Diltiazem D4’s action is the relaxation of coronary vascular smooth muscle and dilation of both large and small coronary arteries . This leads to increases in coronary blood flow (epicardial and subendocardial) in ischemic and nonischemic models and are accompanied by dose-dependent decreases in systemic blood pressure and decreases in peripheral resistance .
Action Environment
The action of Desacetyl Diltiazem D4 can be influenced by various environmental factors. For instance, the plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C . This suggests that the stability of Desacetyl Diltiazem D4 can be affected by the storage conditions.
生化分析
Biochemical Properties
Desacetyl Diltiazem D4 interacts with various enzymes and proteins in biochemical reactions. It is a metabolite of Diltiazem, which is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .
Cellular Effects
Desacetyl Diltiazem D4, like Diltiazem, is believed to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition of calcium influx can lead to a decrease in intracellular calcium, inhibiting the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
At the molecular level, Desacetyl Diltiazem D4 exerts its effects through its interactions with biomolecules. It is believed to deform the calcium channel, inhibit ion-control gating mechanisms, and/or interfere with the release of calcium from the sarcoplasmic reticulum . These actions result in the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desacetyl Diltiazem D4 can change over time. For instance, a study found that plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .
Metabolic Pathways
Desacetyl Diltiazem D4 is involved in the metabolic pathways of Diltiazem, which is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desacetyl Diltiazem-d4 involves the deacetylation of Diltiazem followed by the introduction of deuterium atoms. The process typically includes:
Deacetylation: Diltiazem undergoes deacetylation using a suitable reagent such as sodium hydroxide or an acid catalyst.
Industrial Production Methods
Industrial production of Desacetyl Diltiazem-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deacetylation: Large quantities of Diltiazem are deacetylated using industrial-grade reagents.
化学反应分析
Types of Reactions
Desacetyl Diltiazem-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Desacetyl Diltiazem-d4 can be compared with other similar compounds such as:
N-Desmethyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
Diltiazem: The parent compound used widely in clinical settings.
Verapamil: Another calcium-channel blocker with a different chemical structure but similar therapeutic uses.
Uniqueness
Desacetyl Diltiazem-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications .
属性
IUPAC Name |
(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHUXMZTSSZXSB-AKZXBINPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747513 | |
| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112259-40-2 | |
| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




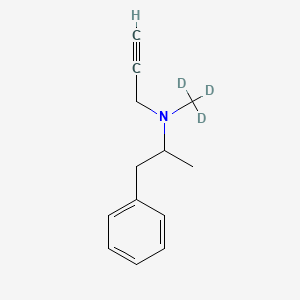
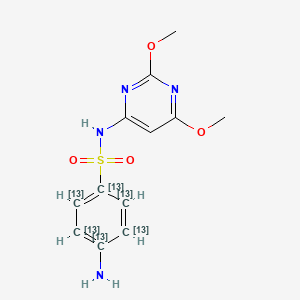

![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)
